

An In-depth Technical Guide to 2',3',4'-Trimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2',3',4'-Trimethoxyacetophenone

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CAS Number: 13909-73-4

This technical guide provides a comprehensive overview of **2',3',4'-Trimethoxyacetophenone**, a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical and physical properties, spectral data, a representative synthesis protocol, and its primary applications, with a focus on its role as a precursor to bioactive molecules.

Compound Identification and Chemical Properties

2',3',4'-Trimethoxyacetophenone is an aromatic ketone characterized by an acetophenone core substituted with three methoxy groups at the 2', 3', and 4' positions.[1] These electrondonating methoxy groups influence the compound's reactivity and potential for further chemical modifications.[1]

Table 1: Chemical Identifiers and Nomenclature



Identifier	Value
CAS Number	13909-73-4
IUPAC Name	1-(2,3,4-trimethoxyphenyl)ethanone[2][3]
Molecular Formula	C11H14O4[1]
Molecular Weight	210.23 g/mol [4]
InChI	InChI=1S/C11H14O4/c1-7(12)8-5-6-9(13- 2)11(15-4)10(8)14-3/h5-6H,1-4H3[1][3]
InChlKey	PKNAATJMQOUREZ-UHFFFAOYSA-N[1][3]
SMILES	CC(=O)C1=C(C(=C(C=C1)OC)OC)OC[2]
Synonyms	2,3,4-Trimethoxyacetophenone, Ethanone, 1-(2,3,4-trimethoxyphenyl)-, Tri-O-methylgallacetophenone[1]

Table 2: Physical and Chemical Properties

Property	Value	Source
Physical State	White to off-white crystalline solid or clear yellow liquid	[1]
Melting Point	14-15 °C	[5]
Boiling Point	295-297 °C	[5]
Density	1.155 g/mL at 25 °C	[5]
Solubility	Soluble in organic solvents like ethanol and acetone; limited solubility in water.	[1]
Refractive Index (n20/D)	1.5384	

Spectral Data



The structural integrity of **2',3',4'-Trimethoxyacetophenone** is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 3: NMR Spectral Data

Nucleus	Chemical Shift (ppm)	Multiplicity	Assignment
¹H NMR (in CDCl₃)	7.53	d	Aromatic H
6.73	d	Aromatic H	
3.98	S	-OCH₃	
3.91	S	-OCH₃	
3.87	S	-OCH₃	
2.60	S	-C(O)CH₃	
¹³ C NMR (Predicted)	~198	C=O	
~158, 154, 142	Aromatic C-O		
~128, 120, 108	Aromatic C-H, C-C	_	
~62, 61, 56	-OCH₃	_	
~26	-C(O)CH₃	_	

Note: ¹³C NMR data is predicted based on typical chemical shifts for similar structures. Specific experimental data was not found in the searched literature.

Table 4: Mass Spectrometry and IR Spectroscopy Data

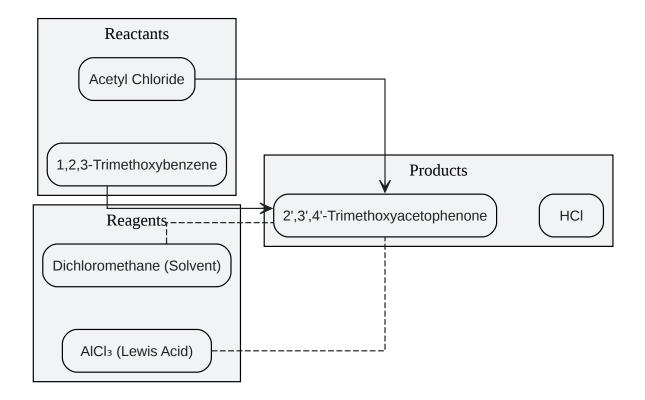


Technique	Key Peaks/Bands
Mass Spectrometry (EI)	m/z 210 (M+), 195 (M-CH ₃)+, 167, 152, 137[2] [3][6]
IR Spectroscopy (liquid film)	~2940 cm ⁻¹ (C-H stretch, alkyl), ~1670 cm ⁻¹ (C=O stretch, ketone), ~1600 cm ⁻¹ (C=C stretch, aromatic), ~1270 cm ⁻¹ (C-O stretch, aryl ether), ~1100 cm ⁻¹ (C-O stretch, alkyl ether)

Synthesis of 2',3',4'-Trimethoxyacetophenone

2',3',4'-Trimethoxyacetophenone is typically synthesized via a Friedel-Crafts acylation of 1,2,3-trimethoxybenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.

Reaction Scheme





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Caption: Friedel-Crafts Acylation for 2',3',4'-Trimethoxyacetophenone Synthesis.

Experimental Protocol: Friedel-Crafts Acylation

The following is a representative experimental protocol for the synthesis of **2',3',4'-Trimethoxyacetophenone**.

Materials:

- 1,2,3-Trimethoxybenzene
- · Acetyl chloride
- Anhydrous aluminum chloride (AlCl₃)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCI), concentrated
- 5% Sodium bicarbonate (NaHCO₃) solution
- · Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Ice

Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
- Formation of Acylium Ion: Slowly add acetyl chloride (1.1 eq) to the stirred suspension.

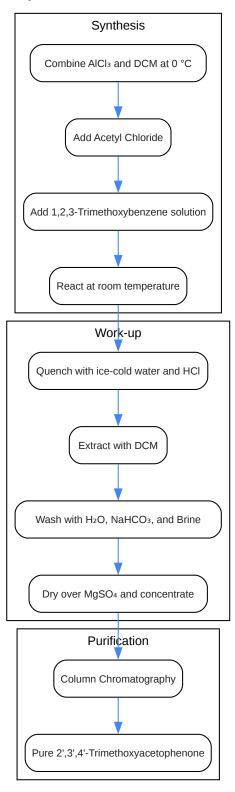


- Addition of Substrate: Dissolve 1,2,3-trimethoxybenzene (1.0 eq) in anhydrous dichloromethane and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of ice-cold water, followed by concentrated hydrochloric acid.
- Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2x). Combine the organic layers.
- Washing: Wash the combined organic layers sequentially with water, 5% sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2',3',4'-Trimethoxyacetophenone.

Synthesis and Purification Workflow



Synthesis and Purification Workflow



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Caption: Workflow for the Synthesis and Purification of **2',3',4'-Trimethoxyacetophenone**.



Applications in Drug Development

2',3',4'-Trimethoxyacetophenone is a valuable building block in organic synthesis, particularly for the preparation of chalcones, which are known to possess a wide range of biological activities.

Precursor to Anti-Inflammatory Chalcones

This acetophenone derivative serves as a key starting material for the synthesis of chalcones with potential anti-inflammatory properties. These chalcones are typically synthesized through a Claisen-Schmidt condensation reaction between **2',3',4'-Trimethoxyacetophenone** and various substituted benzaldehydes.

Studies have shown that chalcones derived from methoxylated acetophenones can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The overexpression of inducible nitric oxide synthase (iNOS) and subsequent NO production are hallmarks of the inflammatory response.

Potential Mechanism of Action of Derived Chalcones

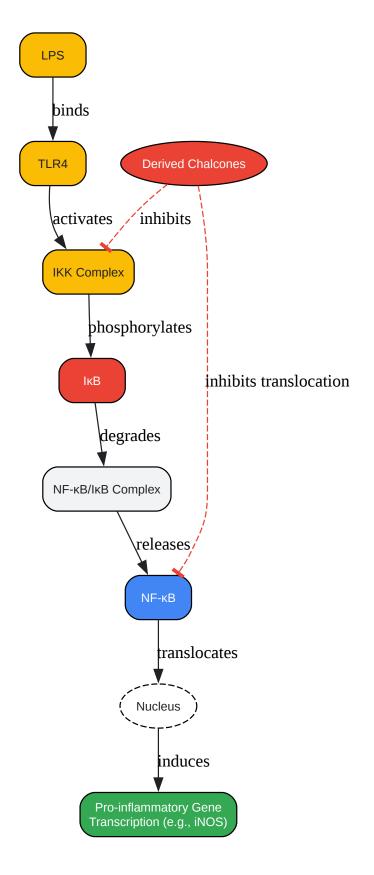
The anti-inflammatory effects of chalcones derived from **2',3',4'-Trimethoxyacetophenone** are likely mediated through the modulation of key inflammatory signaling pathways. While direct studies on this specific acetophenone are limited, the mechanisms of action of structurally related anti-inflammatory compounds, including other chalcones and methoxylated flavonoids, have been extensively studied. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, activate the IκB kinase (IKK) complex, which then phosphorylates IκB. This phosphorylation targets IκB for ubiquitination and subsequent proteasomal degradation, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines. Chalcones may inhibit this pathway at



several points, such as by preventing the degradation of IkB or inhibiting the nuclear translocation of NF-kB.





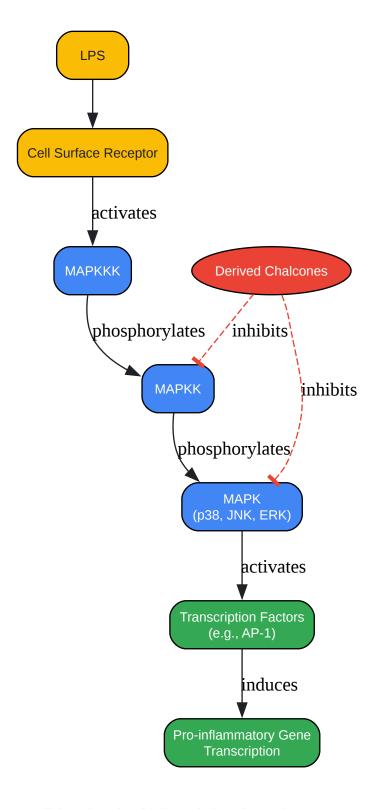
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Caption: Potential Inhibition of the NF-kB Signaling Pathway by Derived Chalcones.

Modulation of the MAPK Signaling Pathway

The MAPK family of kinases (including ERK, JNK, and p38) are crucial for signal transduction from the cell surface to the nucleus, regulating cellular processes such as inflammation, proliferation, and apoptosis. LPS can activate these pathways, leading to the activation of transcription factors like AP-1, which also contribute to the expression of pro-inflammatory genes. Some anti-inflammatory compounds exert their effects by inhibiting the phosphorylation, and thus the activation, of key MAPK proteins.





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References

- 1. CAS 13909-73-4: 2',3',4'-Trimethoxyacetophenone [cymitquimica.com]
- 2. 2',3',4'-Trimethoxyacetophenone | C11H14O4 | CID 83810 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2',3',4'-TRIMETHOXYACETOPHENONE(13909-73-4) 1H NMR [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 13909-73-4 Cas No. | 2',3',4'-Trimethoxyacetophenone | Apollo [store.apolloscientific.co.uk]
- 6. 2',3',4' Trimethoxyacetophenone [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2',3',4'-Trimethoxyacetophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346922#2-3-4-trimethoxyacetophenone-casnumber-13909-73-4]

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